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Compound of Interest

Compound Name:
4-chloro-1-methyl-1H-imidazole-5-

carbonitrile

CAS No.: 54711-54-5

Cat. No.: B2378128

Get Quote

Regioselective Synthesis, Characterization, and Pharmaceutical Utility

Abstract
The chloro-1-methylimidazole carbonitrile scaffold represents a critical "privileged structure" in

modern drug discovery, serving as a bioisostere for purines in kinase inhibitors and a precursor

for high-energy materials. However, the asymmetry introduced by the

-methyl group creates distinct regioisomers—specifically 4-chloro-1-methylimidazole-5-
carbonitrile and 5-chloro-1-methylimidazole-4-carbonitrile—that exhibit vastly different chemical
reactivities and biological profiles. This guide provides a definitive technical analysis of these
isomers, detailing regiocontrolled synthetic pathways, rigorous structural validation protocols,
and safety considerations for scale-up.

Part 1: Structural Landscape & Isomerism
The core challenge in working with 1-methylimidazoles is the electronic and steric

differentiation between the C4 and C5 positions. While the C2 position is the most acidic (pKa
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~33), the C4 and C5 positions differ significantly in their susceptibility to electrophilic aromatic

substitution (

) and nucleophilic aromatic substitution (

).

The Two Critical Regioisomers
Isomer

Structure
Description

Electronic
Character

Synthetic
Accessibility

Isomer A(4-chloro-5-

cyano)

4-chloro-1-

methylimidazole-5-

carbonitrileCl at C4,

CN at C5.

Sterically congested.

The C5-cyano group

is adjacent to the

-methyl, causing

torsional strain.

Challenging. Direct

electrophilic

halogenation at C4 is

difficult if C5 is

electron-withdrawing.

Isomer B(5-chloro-4-

cyano)

5-chloro-1-

methylimidazole-4-

carbonitrileCl at C5,

CN at C4.

Thermodynamically

preferred. The bulky

Cl is at C5, but less

sterically demanding

than a cyano group.

Accessible. C5 is

electronically

activated for

halogenation in 4-

cyano precursors.

Expert Insight: The "N-Methyl Effect"
In 1-methylimidazoles, the lone pair on

donates density into the ring, but the methyl group provides steric bulk.

C5 Position: Proximal to the

-methyl. Reactions here are sensitive to steric hindrance (the "ortho effect").

C4 Position: Distal to the

-methyl. chemically resembles the C5 of a 1-H imidazole but without the tautomeric
ambiguity.

Part 2: Synthetic Pathways & Regiocontrol
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To selectively access these isomers, one cannot rely on random halogenation. We must

employ Directed Metalation or Electronic Bias strategies.

Workflow 1: Synthesis of 5-Chloro-1-methylimidazole-4-
carbonitrile (Isomer B)
This is the most common isomer in pharmaceutical intermediates (e.g., for purine analogs).

The synthesis exploits the natural nucleophilicity of the C5 position in 4-substituted imidazoles.

Protocol:

Starting Material: 1-methylimidazole-4-carbonitrile (commercially available).

Reagent:

-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

).

Conditions: Acetonitrile, Reflux, 4-6 hours.

Mechanism: The cyano group at C4 deactivates the ring, but the

lone pair activates C5 sufficiently for chlorination. The C2 position is less reactive towards
NCS under these conditions.

Workflow 2: Synthesis of 4-Chloro-1-methylimidazole-5-
carbonitrile (Isomer A)
This isomer requires a "block-and-swap" or a lithiation strategy because direct chlorination of a

5-cyano species is sluggish due to extreme electron deficiency.

Protocol:

Starting Material: 4-chloro-1-methylimidazole.

Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78°C in THF.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2378128?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Lithiation occurs preferentially at C2. To hit C5, C2 must be blocked (e.g., with a

TMS group) OR one must rely on the directing effect of the Chlorine at C4 which can direct

lithiation to C5 via coordination (though C2 is still competitive).

Alternative: Halogen-Dance rearrangement strategies are often employed here.

Quench: Tosyl cyanide (TsCN) or DMF followed by dehydration.

Visualization: Divergent Synthetic Logic

1-Methylimidazole

Cyanation (C4)
(Vilsmeier -> Oxime -> -H2O)

Chlorination (C4)
(Direct or via 4,5-Cl2 reduction)

1-Methylimidazole-
4-carbonitrile

Chlorination (NCS)
(Electrophilic Subst. at C5) Favored (Electronic)

5-Chloro-1-methyl-
imidazole-4-carbonitrile

4-Chloro-1-methyl-
imidazole

Lithiation (LDA, -78°C)
+ Electrophile (TsCN) Favored (Directing Group)

4-Chloro-1-methyl-
imidazole-5-carbonitrile

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways for accessing specific regioisomers. Path 1 utilizes

electronic activation for C5 chlorination, while Path 2 utilizes lithiation for C5 cyanation.

Part 3: Analytical Characterization & Validation
Distinguishing these isomers is a notorious pitfall. Mass spectrometry (MS) is useless as they

are isobaric (

141/143). NMR Spectroscopy is the only self-validating method.

1H NMR Diagnostic Criteria
The chemical shift of the proton at the C2 position (

) is the diagnostic handle, but it is subtle. The definitive proof comes from NOE (Nuclear
Overhauser Effect).
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Experiment Isomer A (4-Cl, 5-CN) Isomer B (5-Cl, 4-CN)

1H NMR (H2) ~7.6 - 7.8 ppm ~7.5 - 7.7 ppm

NOE Interaction

Strong NOE between

-Me and C5-substituent? NO.

(C5 is CN).

Strong NOE between

-Me and C5-substituent? YES.

(C5 is Cl - weak, but no

proton).

NOE (N-Me to H)
No NOE to any ring proton (H2

is too far, C5 has no H).

NOE observed between

-Me and C4-H? NO (C4 has

CN).

The "Golden Rule" for Identification: In 5-chloro-1-methylimidazole-4-carbonitrile, the

-Methyl group is spatially adjacent to the Chlorine atom. In the 4-chloro-5-carbonitrile isomer,
the

-Methyl is adjacent to the Cyano group.

Wait, this is hard to see with NOE if there are no protons on C4/C5.

Correct Approach: Use 13C-HMBC.

Isomer B (5-Cl): The

-Methyl protons will show a strong HMBC correlation to C2 and C5. C5 is attached to Cl
(Typical shift: 120-130 ppm).

Isomer A (5-CN): The

-Methyl protons will show HMBC correlation to C2 and C5. C5 is attached to CN (Typical
shift: 100-115 ppm).

Result: The Carbon shift of C5 is the discriminator. C-Cl is deshielded relative to C-CN?

Actually, Nitrile is shielding/deshielding depending on anisotropy, but the ipso-Carbon shift

is distinct.
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Visualization: Structural Validation Logic

Unknown Isomer Sample

1H NMR Analysis
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Figure 2: Analytical decision tree for distinguishing regioisomers using NMR. HMBC

(Heteronuclear Multiple Bond Correlation) is required when the ring is fully substituted.

Part 4: Pharmaceutical Applications & Reactivity[1]
Kinase Inhibitor Scaffolds
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The 4,5-disubstituted imidazole core is a bioisostere for the 5-membered ring of purine

(adenine).

Mechanism: The Nitrogen at position 3 (

) acts as a Hydrogen Bond Acceptor (HBA) in the ATP binding pocket of kinases (e.g., p38
MAP kinase, BRAF).

Role of Chloro/Cyano:

-CN: often interacts with the "gatekeeper" residue or improves metabolic stability.

-Cl: Fills hydrophobic pockets and modulates the pKa of the imidazole ring, tuning the

HBA capability of

.

Nucleophilic Aromatic Substitution ( )
The 2-chloro-1-methylimidazole-4,5-dicarbonitrile derivatives are highly reactive towards

. However, for our mono-cyano/mono-chloro species:

The Chloro group at C2 is highly labile (displaceable by amines).

The Chloro group at C5 (Isomer B) is moderately labile if an electron-withdrawing group (like

-CN) is at C4.

Reaction: Treatment of 5-chloro-1-methylimidazole-4-carbonitrile with primary amines (R-

NH2) yields 5-amino-1-methylimidazole-4-carbonitriles, which are precursors to caffeine

analogs and theophylline.

Part 5: Safety & Handling
Toxicity: Chlorinated imidazoles are potential alkylating agents. The nitrile moiety introduces

risks of cyanide release under strong acidic hydrolysis or combustion.

Skin/Eye: Severe irritants. 1-methylimidazole itself is corrosive; the chloro-cyano derivatives

should be handled as sensitizers.
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Stability: Generally stable at room temperature, but avoid strong mineral acids which can

hydrolyze the nitrile to the amide/acid.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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